1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-12-9(3-1-5-11(12)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYUAVGCCMNBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the 2-Chloro-3-fluorophenylmethyl Group: This step involves the reaction of the piperidine ring with 2-chloro-3-fluorobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine features a piperidine ring substituted with a 2-chloro-3-fluorophenylmethyl group. The synthesis typically involves:
- Formation of the Piperidine Ring : This is achieved through the cyclization of precursors like 1,5-diaminopentane under acidic or basic conditions.
- Introduction of the Substituent : The piperidine is reacted with 2-chloro-3-fluorobenzyl chloride in the presence of bases such as sodium hydride or potassium carbonate.
The molecular formula is , with a molecular weight of approximately 227.71 g/mol.
Scientific Research Applications
This compound has several notable applications:
Chemistry
- Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology
- Biological Activity : Research indicates potential enzyme inhibition and receptor binding activities. The compound's halogen substitutions can enhance its biological properties, making it a candidate for further investigation in drug development.
Medicine
- Therapeutic Potential : The compound is explored for its role as a lead compound in drug discovery, particularly in developing antimicrobial agents and other therapeutic drugs.
Industry
- Material Development : It is utilized in creating new materials and as an intermediate in various chemical processes.
Antimicrobial Activity Study
A study comparing various piperidine derivatives indicated that those with halogen substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that similar modifications on this compound could yield potent antimicrobial agents.
Structure–Activity Relationship (SAR) Analysis
Research has shown that the positioning of halogen atoms significantly influences binding affinities and selectivity towards specific receptors. Compounds with fluorine and chlorine substituents demonstrated varied biological activities, indicating the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights structural analogs and their key differences:
Structural and Electronic Effects
- Trifluoromethyl Groups : In analogs like 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine, the CF₃ group acts as a bioisostere for chlorine, altering metabolic stability .
Biological Activity
Overview
1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine, also known by its CAS number 1044766-53-1, is a piperidine derivative characterized by a unique substitution pattern on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications.
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : This is achieved through cyclization of precursors such as 1,5-diaminopentane under acidic or basic conditions.
- Introduction of the 2-Chloro-3-fluorophenylmethyl Group : The piperidine is reacted with 2-chloro-3-fluorobenzyl chloride in the presence of a base (e.g., sodium hydride) to yield the final product.
The molecular formula is with a molecular weight of 227.71 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. The specific mechanisms depend on the biological context and the targets involved .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |
These values indicate that the compound exhibits significant antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .
Therapeutic Applications
Research indicates that this compound may act as a lead in drug discovery due to its structural features that allow for modifications leading to enhanced biological activity. Its potential applications include:
- Antidepressant Activity : Some studies suggest that piperidine derivatives can exhibit antidepressant-like effects, which may extend to this compound.
- Antiviral Activity : Preliminary investigations into related compounds indicate potential antiviral properties, warranting further exploration in this area .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antimicrobial Activity : A comparative study highlighted that derivatives with halogen substitutions showed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that similar modifications on this compound could yield potent antimicrobial agents .
- Structure-Activity Relationship (SAR) Analysis : Research has indicated that the positioning of halogen atoms on the phenyl ring significantly influences biological activity. For instance, compounds with fluorine and chlorine substituents exhibited varied binding affinities and selectivity towards specific receptors .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting amines in imidazo[4,5-b]pyridine scaffolds (as seen in analogs) involves reacting intermediates like 3-(2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridin-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one with substituted piperidin-3-amine derivatives under controlled conditions . Key steps include protecting group strategies (e.g., trimethylsilyl groups) and purification via column chromatography or recrystallization.
Basic: How is the structural identity of this compound validated post-synthesis?
Answer:
Structural validation relies on:
- X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles with precision (e.g., SHELX programs are widely used for small-molecule refinement) .
- NMR spectroscopy : 1H and 19F NMR data (e.g., δ 11.39 ppm for exchangeable protons and -126.7 ppm for fluorine environments) confirm substituent positions and stereochemistry .
- Mass spectrometry : High-resolution MS (e.g., m/z 460.2/462.2 [M+1]) verifies molecular weight and isotopic patterns .
Advanced: How can computational modeling improve reaction optimization for this compound?
Answer:
AI-driven platforms like COMSOL Multiphysics enable predictive modeling of reaction parameters (e.g., temperature, solvent polarity) to optimize yield and selectivity. For instance, machine learning algorithms can analyze historical reaction data to recommend conditions for challenging substitutions (e.g., fluorophenyl group integration) . DFT calculations also aid in transition-state analysis for sterically hindered intermediates.
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Answer:
Unexpected NMR signals (e.g., splitting due to fluorine coupling) require advanced techniques:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C interactions.
- Variable-temperature NMR : Mitigates dynamic effects like proton exchange broadening.
- DFT-predicted chemical shifts : Compare experimental and computed spectra to validate assignments .
Basic: What analytical methods ensure purity and quantify byproducts?
Answer:
- HPLC/GC-MS : Detects impurities using reverse-phase columns and UV/fluorescence detectors. Derivatization agents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) enhance sensitivity for amine quantification .
- Elemental analysis : Confirms stoichiometry (C, H, N, Cl, F).
- Karl Fischer titration : Measures residual moisture, critical for hygroscopic intermediates.
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replacing 2-chloro-3-fluorophenyl with other halophenyl groups) and assess biological activity .
- Crystallographic docking : Use X-ray structures (e.g., ligand-bound protein PDB entries) to predict binding interactions .
- Pharmacophore modeling : Identify critical functional groups (e.g., piperidine amine, fluorophenyl moiety) for target engagement .
Advanced: How can ecological impact assessments be conducted despite limited toxicity data?
Answer:
- Read-across models : Compare with structurally similar compounds (e.g., fluorinated piperidine derivatives) to estimate persistence, bioaccumulation, and toxicity .
- In silico tools : Use software like EPI Suite to predict biodegradation pathways and ecotoxicity endpoints.
Basic: What precautions are critical during scale-up synthesis?
Answer:
- Process control : Monitor exothermic reactions (e.g., amine substitutions) using in-line FTIR or Raman spectroscopy.
- Safety protocols : Handle fluorinated intermediates in fume hoods with fluoropolymer-lined equipment to prevent corrosion .
Advanced: How does stereochemistry influence the compound’s reactivity and bioactivity?
Answer:
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries in piperidine ring formation) to control configuration .
- Biological assays : Compare enantiomer activity (e.g., IC50 differences in receptor binding) to identify the active form .
Advanced: What interdisciplinary approaches enhance mechanistic understanding of reactions involving this compound?
Answer:
- Operando spectroscopy : Combine XRD and NMR to track reaction intermediates in real time.
- Microfluidics : Optimize mixing efficiency for fast reactions (e.g., imidazo[4,5-b]pyridine cyclization) .
- Collaborative databases : Share synthetic and spectral data via platforms like PubChem to accelerate SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
